PCI-33380
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PCI-33380 is an irreversible inhibitor of Bruton’s tyrosine kinase, a cytosolic non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. This compound has been designed based on the scaffold of ibrutinib, another well-known Bruton’s tyrosine kinase inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PCI-33380 involves the use of a 2,5-diaminopyrimidine scaffold. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core is then functionalized with various substituents to enhance its binding affinity and selectivity towards Bruton’s tyrosine kinase.
Final Coupling: The final step involves coupling the functionalized pyrimidine core with a fluorophore or other detectable moieties to create the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
PCI-33380 primarily undergoes covalent binding reactions with its target enzyme, Bruton’s tyrosine kinase. This covalent binding is facilitated by the presence of a reactive group in this compound that forms a bond with a cysteine residue in the active site of the kinase .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include amines, aldehydes, and various coupling agents.
Major Products
The major product of the reaction between this compound and Bruton’s tyrosine kinase is a covalently bound complex that inhibits the kinase activity .
Wissenschaftliche Forschungsanwendungen
PCI-33380 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study kinase activity and inhibition.
Biology: Helps in understanding the role of Bruton’s tyrosine kinase in B-cell development and differentiation.
Medicine: Investigated for its potential in treating B-cell lineage cancers and autoimmune disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
PCI-33380 exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B-cell activation and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: Another irreversible inhibitor of Bruton’s tyrosine kinase.
CC-292: A covalent irreversible inhibitor currently undergoing clinical trials.
GDC-0834: A non-covalent reversible inhibitor evaluated in clinical trials
Uniqueness of PCI-33380
This compound is unique due to its specific design as a fluorescent probe, allowing for the visualization and measurement of kinase activity in live cells. This feature makes it a valuable tool in both research and clinical settings .
Eigenschaften
CAS-Nummer |
1022899-36-0 |
---|---|
Molekularformel |
C46H52BF2N11O3 |
Molekulargewicht |
855.8028 |
IUPAC-Name |
(E)-N-(2-(4-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+ |
InChI-Schlüssel |
YUGFMNZIROEBNV-YRNVUSSQSA-N |
SMILES |
O=C(NCCN1CCN(C/C=C/C(N2CC(N3N=C(C4=CC=C(OC5=CC=CC=C5)C=C4)C6=C(N)N=CN=C63)CCC2)=O)CC1)CCC7=CC=C8N7B(F)(F)[N]9=C(C)C=C(C)C9=C8 |
Aussehen |
Dark-red to brown-red solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PCI-33380; PCI 33380; PCI33380; EBP 883; EBP-883; EBP883; BMS 790052; BMS-790052; BMS790052. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.